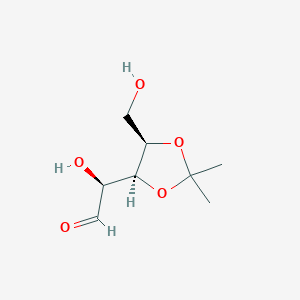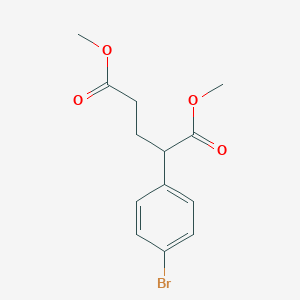
Dimethyl 2-(4-bromophenyl)pentanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 2-(4-bromophenyl)pentanedioate is an organic compound with the molecular formula C13H15BrO4 It is a derivative of pentanedioic acid, where the hydrogen atoms on the carboxyl groups are replaced by methyl groups, and a bromophenyl group is attached to the second carbon atom of the pentanedioic acid chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-(4-bromophenyl)pentanedioate can be achieved through several methods. One common approach involves the esterification of 2-(4-bromophenyl)pentanedioic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the use of Suzuki–Miyaura coupling, where a boronic acid derivative of 4-bromophenyl is coupled with a suitable ester precursor under palladium catalysis . This method is advantageous due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention, increasing efficiency and safety.
化学反应分析
Types of Reactions
Dimethyl 2-(4-bromophenyl)pentanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Products include 2-(4-bromophenyl)pentanedioic acid or 2-(4-bromophenyl)pentanone.
Reduction: Products include dimethyl 2-(4-bromophenyl)pentanediol.
Substitution: Products depend on the nucleophile used, such as 2-(4-methoxyphenyl)pentanedioate when using sodium methoxide.
科学研究应用
Dimethyl 2-(4-bromophenyl)pentanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving ester hydrolysis.
Industry: It is used in the production of polymers and resins, where its ester groups can undergo polymerization reactions.
作用机制
The mechanism of action of dimethyl 2-(4-bromophenyl)pentanedioate depends on its specific application In chemical reactions, the ester groups can undergo hydrolysis to form carboxylic acids, which can then participate in various metabolic pathways
相似化合物的比较
Similar Compounds
Dimethyl 2-(4-chlorophenyl)pentanedioate: Similar structure but with a chlorine atom instead of bromine.
Dimethyl 2-(4-fluorophenyl)pentanedioate: Similar structure but with a fluorine atom instead of bromine.
Dimethyl 2-(4-methylphenyl)pentanedioate: Similar structure but with a methyl group instead of bromine.
Uniqueness
Dimethyl 2-(4-bromophenyl)pentanedioate is unique due to the presence of the bromine atom, which can participate in specific substitution reactions that are not possible with other halogens. This allows for greater versatility in the synthesis of complex organic molecules.
属性
分子式 |
C13H15BrO4 |
|---|---|
分子量 |
315.16 g/mol |
IUPAC 名称 |
dimethyl 2-(4-bromophenyl)pentanedioate |
InChI |
InChI=1S/C13H15BrO4/c1-17-12(15)8-7-11(13(16)18-2)9-3-5-10(14)6-4-9/h3-6,11H,7-8H2,1-2H3 |
InChI 键 |
XDMBHVUOWGQQJW-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CCC(C1=CC=C(C=C1)Br)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


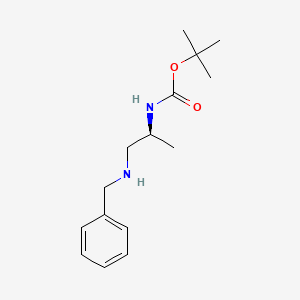
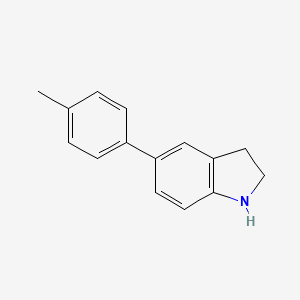




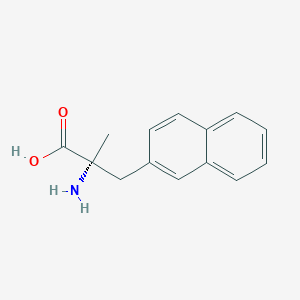
![2-[3-(tert-Butoxycarbonylamino)azetidin-3-yl]-2-fluoro-acetic acid](/img/structure/B12851073.png)

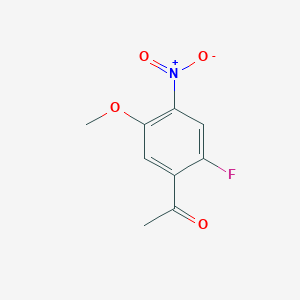
![4-{4-(4-Chlorophenyl)-2-[2-(trifluoromethyl)anilino]-1,3-thiazol-3-ium-3-yl}butanoic acid bromide](/img/structure/B12851092.png)
